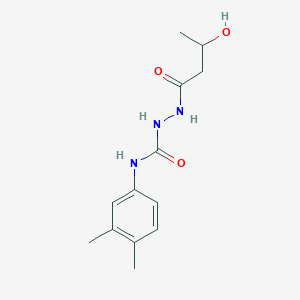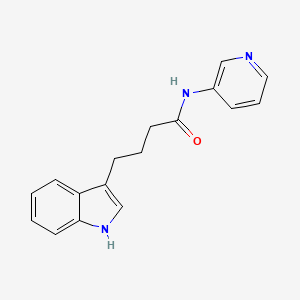
N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide, also known as DPH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPH belongs to the class of hydrazinecarboxamides, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide is not fully understood. However, it has been suggested that N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide exerts its biological effects by modulating the activity of various enzymes and signaling pathways. For example, N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in energy homeostasis and cell survival.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been shown to exhibit various biochemical and physiological effects. For example, N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been reported to induce cell cycle arrest and apoptosis in cancer cells. N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). In addition, N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been found to improve mitochondrial function and reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide in lab experiments is its diverse biological activities. N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective effects, among others. In addition, N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations associated with the use of N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide in lab experiments. For example, the exact mechanism of action of N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide is not fully understood, which makes it challenging to design experiments that specifically target its biological effects. In addition, the low yield of N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide synthesis can be a limiting factor for large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide. One potential area of research is the development of N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide derivatives with improved biological activity and selectivity. Another direction is the investigation of the pharmacokinetic and pharmacodynamic properties of N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide in vivo, which will provide valuable information for its potential clinical applications. Furthermore, the role of N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide in modulating the gut microbiome and its potential implications for human health is an emerging area of research that warrants further investigation.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide involves the reaction of 3,4-dimethylphenylhydrazine with 3-hydroxybutyric acid, and the product has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective effects, among others. While there are some limitations associated with the use of N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide in lab experiments, there are also several future directions for its study, including the development of N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide derivatives, investigation of its pharmacokinetic and pharmacodynamic properties, and exploration of its role in modulating the gut microbiome.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has also been investigated for its neuroprotective and cardioprotective effects. In addition, N-(3,4-dimethylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been explored as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-hydroxybutanoylamino)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8-4-5-11(6-9(8)2)14-13(19)16-15-12(18)7-10(3)17/h4-6,10,17H,7H2,1-3H3,(H,15,18)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOGYLDWGQCPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NNC(=O)CC(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4849567.png)
![3-ethyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849574.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4849587.png)

![1-(6-methyl-2-pyridinyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4849593.png)
![5-{3-bromo-4-[(3-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849602.png)
![2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4849608.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4849621.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4849636.png)
![2-(2-tert-butylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4849642.png)
![ethyl 2-[(cyclopropylcarbonyl)(tetrahydro-2-furanylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4849649.png)
![3-methyl-4-nitro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4849655.png)

![N-{5-[(3-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4849662.png)